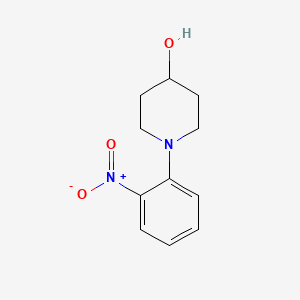

1-(2-Nitrophenyl)piperidine-4-ol

Description

1-(2-Nitrophenyl)piperidine-4-ol is a nitro-substituted piperidine derivative characterized by a hydroxyl group at the 4-position of the piperidine ring and a 2-nitrophenyl substituent at the 1-position. The nitro group (-NO₂) at the ortho position of the phenyl ring introduces strong electron-withdrawing effects, which influence the compound’s electronic distribution, solubility, and reactivity. Piperidine derivatives are widely studied for their applications in medicinal chemistry, catalysis, and materials science due to their structural versatility .

Properties

IUPAC Name |

1-(2-nitrophenyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c14-9-5-7-12(8-6-9)10-3-1-2-4-11(10)13(15)16/h1-4,9,14H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZOYITKRTOGOQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Nitrophenyl)piperidine-4-ol typically involves the nitration of a suitable precursor followed by the introduction of the piperidine ring. One common method starts with the nitration of 2-nitroaniline to form 2-nitrophenylamine. This intermediate is then subjected to a cyclization reaction with piperidine under controlled conditions to yield the desired product. The reaction conditions often involve the use of solvents such as acetonitrile and catalysts to facilitate the cyclization process .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Nitrophenyl)piperidine-4-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of 1-(2-nitrophenyl)piperidin-4-one.

Reduction: Formation of 1-(2-aminophenyl)piperidine-4-ol.

Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

1-(2-Nitrophenyl)piperidine-4-ol serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical modifications allows chemists to create diverse compounds for further study or practical applications.

Biology

In biological research, this compound is investigated for its potential bioactivity. It may serve as a precursor for bioactive compounds, contributing to the development of new therapeutic agents. Specific studies have shown that derivatives of this compound exhibit varying degrees of biological activity, including antimicrobial and anticancer properties.

Medicine

The compound is explored for its potential use in drug development. Its structure provides a scaffold for designing new therapeutic agents that may target specific enzymes or receptors in biological systems. The nitro group can undergo bioreduction, leading to reactive intermediates that interact with cellular components, which may result in significant pharmacological effects .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- Antimicrobial Activity : Research has indicated that certain derivatives demonstrate significant antimicrobial properties, making them candidates for developing new antibiotics .

- Anticancer Properties : Some studies have focused on the anticancer potential of this compound and its derivatives, showing promise in inhibiting tumor growth through specific molecular interactions .

- Neuropharmacology : Investigations into the neuropharmacological effects of this compound have revealed its potential role as a modulator of neurotransmitter systems, which could lead to novel treatments for neurological disorders .

Mechanism of Action

The mechanism of action of 1-(2-Nitrophenyl)piperidine-4-ol depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidine ring can also enhance the compound’s binding affinity to its target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic Properties

1-(4-Nitrophenyl)piperidine

- Structure : Features a para-nitro group on the phenyl ring instead of ortho.

- Key Differences :

- The para-nitro group results in a symmetrical electron-withdrawing effect, reducing steric hindrance compared to the ortho-nitro isomer.

- Lower dipole moment due to the absence of hydroxyl groups.

- Reactivity : The para-nitro group enhances electrophilic substitution reactions on the phenyl ring compared to ortho derivatives .

1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol

- Structure : Combines a 4-hydroxyl group, ortho-fluoro, and para-nitro substituents.

- Key Differences :

- Applications : The fluorine substitution improves metabolic stability in pharmaceutical contexts.

Functional Group Modifications

1-(3-Methyl-4-nitrophenyl)piperidin-4-one

- Structure : Replaces the hydroxyl group with a ketone and adds a methyl group at the 3-position of the phenyl ring.

- Key Differences: The ketone group increases lipophilicity, reducing water solubility compared to hydroxyl-containing analogs.

1-(2-Ethoxyethyl)-4-(3-hydroxypropynyl-1)-piperidine-4-ol

Comparative Data Table

Reactivity and Stability Insights

- Electronic Effects : Ortho-nitro substitution in this compound creates steric strain and localized electron withdrawal, reducing aromatic ring reactivity compared to para-nitro analogs .

- Theoretical Predictions : Quantum mechanical simulations suggest that nitrogen atoms in piperidine derivatives are tightly bonded to adjacent carbons, limiting their participation in reactions. Reactivity is instead concentrated on oxygen or nitro groups .

Biological Activity

1-(2-Nitrophenyl)piperidine-4-ol is an organic compound characterized by a piperidine ring substituted with a nitrophenyl group at the 1-position and a hydroxyl group at the 4-position. This unique structure allows it to undergo various chemical reactions, making it a subject of interest in medicinal chemistry and biological research.

- Molecular Formula : CHNO

- CAS Number : 252758-85-3

- Chemical Structure : The compound features a piperidine ring, which is known for its ability to interact with biological targets, enhancing its potential therapeutic applications.

The biological activity of this compound is attributed to its structural components:

- The nitro group can undergo bioreduction, forming reactive intermediates that may interact with cellular components, leading to various biological effects.

- The hydroxyl group can participate in hydrogen bonding with biological targets, potentially increasing binding affinity and specificity.

Pharmacological Applications

This compound has been investigated for its potential in several pharmacological contexts:

1. Anti-inflammatory Activity

- Preliminary studies suggest that compounds related to this structure exhibit anti-inflammatory properties by inhibiting pathways associated with inflammation, such as the NLRP3 inflammasome pathway .

2. Neuropharmacology

- Research indicates potential applications in treating neuropathic pain through interactions with histamine receptors and sigma receptors, which are implicated in pain modulation .

3. Anticancer Potential

In Vitro Studies

A study evaluating the compound's effects on cell lines demonstrated that derivatives of piperidine compounds could significantly reduce markers of pyroptosis (a form of programmed cell death) and interleukin-1 beta (IL-1β) release, indicating potential anti-inflammatory effects .

Structure-Activity Relationship (SAR)

Research has highlighted the importance of the nitrophenyl and hydroxyl substituents in modulating the biological activity of piperidine derivatives. Variations in these groups can lead to differing affinities for biological targets, underscoring the need for systematic SAR studies .

Comparative Analysis

Q & A

Q. What are the optimal synthetic routes for 1-(2-Nitrophenyl)piperidine-4-ol under laboratory conditions?

- Methodological Answer : A two-step approach is recommended: (i) Nitration of the phenyl ring using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration. (ii) Piperidine ring functionalization via nucleophilic substitution or reductive amination, using solvents like dichloromethane or ethanol. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .

- Key Considerations : Monitor reaction progress with TLC and confirm regioselectivity via H NMR (aromatic proton splitting patterns) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Purity : HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm.

- Structural Confirmation : Combine H/C NMR (nitro group deshielding at ~8.2 ppm in H; piperidine carbons at 40–60 ppm in C) and high-resolution mass spectrometry (HRMS) for molecular ion validation .

Q. What safety protocols are essential when handling nitroaromatic piperidine derivatives?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to mitigate inhalation risks (H313/H319 hazards).

- Storage : Inert atmosphere (argon) and amber glass bottles to prevent photodegradation.

- Waste Disposal : Neutralize nitro groups with reducing agents (e.g., Fe/HCl) before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data interpretation for this compound derivatives?

- Methodological Answer :

- Case Study : If H NMR shows unexpected splitting, employ 2D NMR (COSY, NOESY) to distinguish conformational isomers.

- Computational Validation : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes (B3LYP/6-31G* basis set) to confirm nitro group orientation .

- Collaborative Analysis : Cross-validate data with crystallographic studies (single-crystal XRD) for unambiguous structural assignment .

Q. What methodological approaches validate structure-activity relationships (SAR) in piperidine-based compounds?

- Methodological Answer :

- Biological Assays : Test nitro group redox activity in enzyme inhibition studies (e.g., cytochrome P450) using kinetic assays (UV-Vis monitoring at 450 nm).

- Computational Modeling : Dock the compound into receptor active sites (AutoDock Vina) to predict binding affinities. Correlate with experimental IC₅₀ values .

- Data Integration : Use multivariate regression to link electronic parameters (Hammett σ constants) to bioactivity trends .

Q. How can factorial design principles optimize reaction conditions for synthesizing this compound?

- Methodological Answer :

- Variables : Temperature (25–80°C), catalyst loading (0.1–5 mol%), solvent polarity (logP).

- Design : 2³ full factorial design to identify interactions. For example, ANOVA may reveal catalyst-temperature synergy critical for yield improvement.

- Validation : Confirm optimal conditions with triplicate runs (RSD <5%) .

Q. What strategies address discrepancies between computational predictions and experimental results in nitro group reactivity?

- Methodological Answer :

- Error Source Analysis : Check basis set adequacy (e.g., upgrade to def2-TZVP for nitro groups) and solvent effects (SMD model vs. experimental dielectric constants).

- Experimental Calibration : Use kinetic isotope effects (KIE) to validate transition state models.

- Theoretical Framework : Align with Marcus theory for electron-transfer reactions to explain deviations .

Q. How to design controlled studies evaluating solvent effects on nitro group stability?

- Methodological Answer :

- Design : Pre-test/post-test with control groups (e.g., polar aprotic vs. protic solvents). Monitor degradation via UV-Vis (λ = 310 nm for nitro absorbance).

- Statistical Analysis : Use Tukey’s HSD test to compare mean degradation rates across solvents.

- Theoretical Link : Relate solvent polarity (Kamlet-Taft parameters) to stabilization of nitro resonance forms .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.